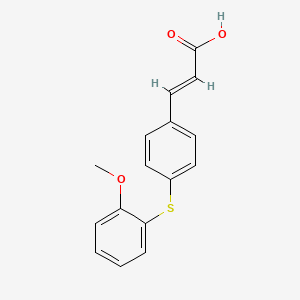

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

Description

BenchChem offers high-quality (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-[4-(2-methoxyphenyl)sulfanylphenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3S/c1-19-14-4-2-3-5-15(14)20-13-9-6-12(7-10-13)8-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVKNMNBVZCEHU-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1SC2=CC=C(C=C2)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1SC2=CC=C(C=C2)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is a compound of significant interest in the fields of organic synthesis and pharmaceutical development.[1] Its unique molecular architecture, featuring a methoxyphenylthio moiety linked to a phenylacrylic acid backbone, suggests potential applications as a versatile building block for more complex molecules and as a candidate for novel therapeutic agents.[1] The presence of both a carboxylic acid group and a thioether linkage provides multiple points for chemical modification, making it an attractive scaffold for medicinal chemistry campaigns.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid. A thorough understanding of these properties is critical for its effective utilization in research and development, influencing aspects from reaction optimization and purification to formulation and bioavailability in potential drug products. Where specific experimental data for the title compound is not publicly available, this guide will provide detailed, field-proven experimental protocols for their determination, empowering researchers to generate these critical data points in their own laboratories.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is presented below. It is important to note that while some properties like molecular weight are calculated, others such as melting point and solubility are empirical and require experimental determination.

| Property | Value/Information | Source |

| Chemical Structure | Chem-Impex | |

| Molecular Formula | C₁₆H₁₄O₃S | [1] |

| Molecular Weight | 286.35 g/mol | [1] |

| CAS Number | 951624-15-0 | [1] |

| Appearance | White to off-white solid (predicted based on similar compounds) | N/A |

| Melting Point | Experimental data not publicly available. See Protocol 1 for determination. | N/A |

| Boiling Point | Not applicable (likely to decompose at high temperatures). | N/A |

| Solubility | Expected to be soluble in many organic solvents and have limited solubility in water.[1] See Protocol 2 for determination. | [1] |

| pKa | Experimental data not publicly available. See Protocol 3 for determination. | N/A |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid.

Protocol 1: Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 1-2°C, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is completely dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

-

Slow Heating: Heat the sample at a controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Illustrative Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Protocol 2: Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability. The "like dissolves like" principle is a useful starting point, suggesting that (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid, being a moderately polar molecule, will exhibit solubility in a range of organic solvents.

Methodology: Thermodynamic (Shake-Flask) Solubility

-

Solvent Selection: Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Illustrative Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of a compound.

Protocol 3: pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid, the carboxylic acid group is the primary ionizable moiety. The pKa value is critical for predicting the compound's charge state at different physiological pH values, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The pKa of acrylic acid is approximately 4.25.[2]

Methodology: Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Illustrative Workflow for pKa Determination

Caption: Workflow for determining the pKa of an acidic compound via potentiometric titration.

Conclusion

References

- Rojas-Hernández, A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Journal of Solution Chemistry, 44, 1-13.

Sources

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid spectral data

An In-depth Technical Guide to the Spectral Data of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

Introduction

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is a multifaceted organic compound featuring a cinnamic acid backbone, a thioether linkage, and a methoxy-substituted aromatic ring. Its structural complexity and the presence of multiple functional groups make it a valuable intermediate in various fields, including organic synthesis and the development of novel therapeutic agents.[1] As with any synthesized compound intended for high-level applications, unambiguous structural elucidation and purity assessment are paramount. This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the spectral characterization of this molecule.

This document moves beyond a simple presentation of data. As a senior application scientist, the goal is to provide a holistic understanding of why the spectra appear as they do and how to reliably obtain and interpret this data. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing not just the data, but also the underlying principles, field-tested experimental protocols, and in-depth analysis that connect each spectral feature back to the molecule's unique architecture.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous assignment of spectral signals, particularly in NMR spectroscopy. The following diagram illustrates the structure of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid with a systematic numbering scheme that will be used throughout this guide.

Caption: Molecular structure with IUPAC numbering for NMR assignment.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For a molecule like (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid, the ¹H NMR spectrum is rich with information, clearly distinguishing between aromatic, vinylic, and methoxy protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons in the molecule. These predictions are based on established chemical shift ranges for similar structural motifs.[2][3][4]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-8 | ~ 7.80 | d | ~ 16.0 | 1H |

| H-2, H-6 | ~ 7.55 | d | ~ 8.5 | 2H |

| H-3, H-5 | ~ 7.30 | d | ~ 8.5 | 2H |

| Aromatic (C11-C15) | ~ 6.90 - 7.40 | m | - | 4H |

| H-7 | ~ 6.45 | d | ~ 16.0 | 1H |

| OCH₃ (C16) | ~ 3.85 | s | - | 3H |

| COOH | ~ 12.50 | br s | - | 1H |

Experimental Protocol for ¹H NMR

A robust and reproducible protocol is crucial for obtaining high-quality NMR data.

Caption: A standardized workflow for acquiring a ¹H NMR spectrum.

Causality Behind Experimental Choices:

-

Solvent Selection: DMSO-d₆ is an excellent choice for this compound due to its ability to dissolve polar carboxylic acids and its solvent peak appearing far from most signals of interest.[5] Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost in solvents like D₂O.

-

Shimming: The process of shimming corrects for inhomogeneities in the magnetic field across the sample volume. A well-shimmed magnet is essential for achieving sharp, well-resolved peaks, which is critical for accurate multiplicity analysis and coupling constant determination.

In-depth Spectral Interpretation

-

Carboxylic Acid Proton (COOH, ~12.50 ppm): This proton appears as a broad singlet far downfield. Its significant deshielding is due to the electronegative oxygen atoms and its acidic nature. The broadness results from hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

Vinylic Protons (H-7 & H-8, ~6.45 & ~7.80 ppm): These two protons appear as doublets. The large coupling constant (J ≈ 16.0 Hz) is the most definitive piece of evidence for the (E)- or trans-configuration across the double bond. H-8 is further downfield than H-7 because it is deshielded by the anisotropic effect of the carbonyl group.

-

Aromatic Protons (H-2, H-6, H-3, H-5, ~7.55 & ~7.30 ppm): The phenyl ring attached to the acrylic acid moiety shows a classic AA'BB' system, often appearing as two distinct doublets. Protons H-2 and H-6 are ortho to the electron-withdrawing acrylic group and are shifted downfield. Protons H-3 and H-5 are ortho to the electron-donating thioether group and are found slightly more upfield.

-

Aromatic Protons (C11-C15 Ring, ~6.90 - 7.40 ppm): The protons on the 2-methoxyphenylthio ring present a more complex multiplet. The substitution pattern breaks the symmetry, leading to four distinct signals with complex splitting patterns due to both ortho and meta couplings. Their chemical shifts are influenced by the electron-donating methoxy group and the thioether linkage.[2][6]

-

Methoxy Protons (OCH₃, ~3.85 ppm): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Therefore, they appear as a sharp singlet, a characteristic signature for this functional group.[7]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. With broadband proton decoupling, each chemically unique carbon atom typically appears as a single sharp line, making it a powerful tool for confirming the number and type of carbon atoms present.

Predicted ¹³C NMR Spectral Data

| Carbon(s) | Predicted δ (ppm) | Carbon Type |

| C-9 (C=O) | ~ 168.0 | Carboxylic Acid Carbonyl |

| C-11 (C-OCH₃) | ~ 158.0 | Aromatic C-O |

| C-8 (C=C) | ~ 145.0 | Vinylic |

| Aromatic C (quat) | ~ 125.0 - 140.0 | Aromatic Quaternary |

| Aromatic CH | ~ 110.0 - 135.0 | Aromatic CH |

| C-7 (C=C) | ~ 118.0 | Vinylic |

| C-16 (OCH₃) | ~ 56.0 | Methoxy |

Experimental Protocol for ¹³C NMR

The protocol is similar to that for ¹H NMR but requires a higher sample concentration and longer acquisition times due to the low natural abundance of the ¹³C isotope.

Caption: A standardized workflow for acquiring a ¹³C NMR spectrum.

Causality Behind Experimental Choices:

-

Higher Concentration: The natural abundance of ¹³C is only ~1.1%. A higher sample concentration is required to obtain a spectrum with an adequate signal-to-noise ratio in a reasonable amount of time.[5]

-

Proton Decoupling: Broadband proton decoupling is a standard technique where protons are continuously irradiated, collapsing all C-H coupling. This simplifies the spectrum to single lines for each carbon and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE), drastically reducing acquisition time.[8]

In-depth Spectral Interpretation

-

Carbonyl Carbon (C-9, ~168.0 ppm): The carboxylic acid carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the characteristic downfield region for this functional group.

-

Aromatic Carbons (110-158 ppm): The twelve aromatic carbons appear in the typical range of 110-150 ppm.[2] Specific assignments can be complex but key signals can be identified. C-11, directly attached to the highly electronegative oxygen of the methoxy group, will be the most downfield aromatic carbon (~158.0 ppm). Quaternary carbons (C-1, C-4, C-10, C-11) generally have lower intensities than protonated carbons due to longer relaxation times and the lack of NOE enhancement.

-

Vinylic Carbons (C-7 & C-8, ~118.0 & ~145.0 ppm): The two carbons of the double bond are clearly visible. C-8 is further downfield as it is attached to the aromatic ring, while C-7 is more upfield, similar to other cinnamic acid derivatives.[9]

-

Methoxy Carbon (C-16, ~56.0 ppm): The sp³-hybridized carbon of the methoxy group appears upfield, in its characteristic region, clearly distinguished from the sp²-hybridized aromatic and vinylic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure through fragmentation analysis.

Expected Mass Spectrometry Data

For (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid (Molecular Formula: C₁₆H₁₄O₃S), the exact mass is 286.0664 g/mol .

| m/z Value (Predicted) | Ion Identity | Fragmentation Pathway |

| 286.0664 | [M]⁺˙ or [M+H]⁺ | Molecular Ion or Protonated Molecule |

| 269.0633 | [M-OH]⁺ | α-cleavage, loss of hydroxyl radical |

| 241.0684 | [M-COOH]⁺ | Loss of carboxyl group |

| 197.0425 | [M-C₇H₅O]⁺ (2-methoxyphenylthio ion) | Cleavage of the phenyl-sulfur bond |

| 149.0238 | [M-C₉H₇O₂S]⁺ (phenylacrylic acid fragment) | Cleavage of the phenyl-sulfur bond |

| 45.0022 | [COOH]⁺ | α-cleavage, formation of acylium ion precursor |

Experimental Protocol for MS

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, relatively non-volatile molecules like carboxylic acids.

Caption: A generalized workflow for Electrospray Ionization Mass Spectrometry.

Causality Behind Experimental Choices:

-

ESI Technique: ESI is preferred over harsher methods like Electron Impact (EI) for this molecule because it minimizes fragmentation during the ionization process, ensuring the observation of a strong molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which is critical for confirming the molecular weight.

-

High-Resolution MS (HRMS): Using a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap allows for the measurement of the exact mass to four decimal places. This enables the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

In-depth Spectral Interpretation

-

Molecular Ion Peak: In positive ion mode ESI, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 287.0742. Observing this peak confirms the molecular weight of the compound is 286.0664.

-

Key Fragmentations: Carboxylic acids often exhibit characteristic fragmentation patterns.[10][11]

-

Loss of Water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids, especially under certain ionization conditions.

-

Loss of COOH ([M-COOH]⁺): Decarboxylation can occur, leading to a fragment at m/z 241. This points directly to the presence of a carboxylic acid group.

-

Acylium Ion Formation: Cleavage of the C-C bond alpha to the carbonyl can lead to acylium ions, though other fragmentations may be more dominant.[12]

-

Thioether Cleavage: The C-S bonds are relatively weak and can cleave, leading to fragments corresponding to the two aryl portions of the molecule. This helps confirm the connectivity of the thioether bridge.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a sample.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~ 3100 - 3000 | C-H stretch (sp²) | Aromatic & Vinylic |

| ~ 3000 - 2850 | C-H stretch (sp³) | Methoxy (CH₃) |

| ~ 1710 - 1680 | C=O stretch | Carboxylic Acid (conjugated) |

| ~ 1640 - 1620 | C=C stretch | Vinylic (conjugated) |

| ~ 1600, 1475 | C=C stretch | Aromatic Ring |

| ~ 1250, 1030 | C-O stretch | Aryl Ether |

| ~ 980 | C-H bend (out-of-plane) | trans-disubstituted alkene |

Experimental Protocol for FT-IR

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.

Caption: A typical workflow for FT-IR analysis using an ATR accessory.

Causality Behind Experimental Choices:

-

ATR vs. KBr Pellet: The ATR method is significantly faster and less labor-intensive than the traditional KBr pellet method.[13] It requires minimal sample preparation and avoids potential issues with moisture in the KBr, which can obscure the O-H stretching region.

-

Background Scan: The background scan is critical as it measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself. By collecting a sample spectrum as a ratio to this background, these environmental interferences are computationally removed, resulting in a clean spectrum of only the sample.

In-depth Spectral Interpretation

-

O-H Stretch (~3300-2500 cm⁻¹): The most prominent feature for this molecule is the extremely broad absorption band for the carboxylic acid O-H stretch. Its breadth is due to extensive hydrogen bonding between molecules in the solid state. This band often overlaps with the C-H stretching region.[14]

-

C=O Stretch (~1710-1680 cm⁻¹): A very strong, sharp peak appears in this region, characteristic of a carbonyl stretch. Its position below 1700 cm⁻¹ is indicative of conjugation with the C=C double bond and the aromatic ring, which lowers the bond order and thus the vibrational frequency.[9][15]

-

C=C Stretches (~1640-1620 cm⁻¹ and ~1600, 1475 cm⁻¹): Two types of C=C stretching vibrations are expected. The vinylic C=C stretch appears around 1630 cm⁻¹, while the aromatic ring stretches typically appear as a pair of bands around 1600 and 1475 cm⁻¹.

-

C-O Stretches (~1250, 1030 cm⁻¹): The spectrum will show strong bands corresponding to the C-O stretching of the aryl ether. Asymmetric and symmetric stretching modes often result in two distinct bands.

-

Out-of-Plane C-H Bend (~980 cm⁻¹): A strong absorption around 980 cm⁻¹ is a highly diagnostic band for a trans or (E)-disubstituted alkene, confirming the stereochemistry established by ¹H NMR.

References

-

8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021, December 27). Chemistry LibreTexts. [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. [Link]

-

Middlemiss, N. E., & Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827-2831. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. [Link]

-

Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube. [Link]

-

Coast, R., Pikus, M., Henriksen, P. N., & Nitowski, G. A. (1996). Vibrational Spectroscopic Observation of Acrylic Acid Coadsorbed in Dissociated and Molecular Forms on Oxidized Aluminum. The Journal of Physical Chemistry, 100(38), 15544-15550. [Link]

-

Michalska, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6207. [Link]

-

Kieber, R. J., et al. (2023). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 302, 123019. [Link]

-

Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (n.d.). National Center for Biotechnology Information. [Link]

-

Supplementary Information - The Royal Society of Chemistry. (2019). The Royal Society of Chemistry. [Link]

-

15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts. [Link]

-

NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19. (n.d.). St. Paul's Cathedral Mission College. [Link]

-

UV-Vis Spectrum of Acrylic Acid. (n.d.). SIELC Technologies. [Link]

-

Al-Harrasi, A. S., et al. (2018). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. Journal of the Brazilian Chemical Society, 29(1), 133-146. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. [Link]

-

Parker, W. C., & Timasheff, S. N. (1964). The Spectrophotometric Titration of Polyacrylic, Poly-L-aspartic, and Poly-L-glutamic Acids. Journal of Biological Chemistry, 239(12), 4299-4304. [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]

-

Bencze, L., et al. (2013). Hydrogen bonding interactions in a-substituted cinnamic acid ester derivatives studied by FT–IR spectroscopy and calculations. Journal of Molecular Structure, 1040, 11-19. [Link]

-

4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. (2022, December 5). MDPI. [Link]

-

Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. (2025, August 26). Indonesian Journal of Chemical Science and Technology (IJCST). [Link]

-

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid. (n.d.). PubChem. [Link]

-

Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2024, February 3). Arabian Journal of Chemistry, 17(2), 105527. [Link]

-

Acrylic acid, 3-(p-methoxybenzoyl)-. (n.d.). NIST Chemistry WebBook. [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). (n.d.). NP-MRD. [Link]

-

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. (2021, March 9). MDPI. [Link]

-

Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. (n.d.). ResearchGate. [Link]

-

3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid. (n.d.). PubChem. [Link]

-

Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. (2009, June 15). PubMed. [Link]

-

(E)-2,3-Bis(4-methoxyphenyl)acrylic acid. (n.d.). ResearchGate. [Link]

-

3-[4-(3-methylbut-2-enyloxy)phenyl]acrylic acid methyl ester. (2015, April 24). Phytonet. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. azooptics.com [azooptics.com]

- 9. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jurnal.unimed.ac.id [jurnal.unimed.ac.id]

- 15. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

Structural Elucidation and Electronic Characterization of Substituted Phenylacrylic Acids via 13C NMR Spectroscopy

Executive Summary

Substituted phenylacrylic acids (cinnamic acids) represent a critical scaffold in medicinal chemistry, serving as precursors for flavonoids, stilbenes, and various enzyme inhibitors. The structural integrity of these compounds—specifically the electronic environment of the

This guide provides a rigorous framework for the analysis of these systems using Carbon-13 Nuclear Magnetic Resonance (

Theoretical Framework: The Cinnamate Scaffold

To interpret the spectra accurately, one must understand the electronic polarization inherent in the phenylacrylic system. The molecule consists of three distinct electronic domains:

-

The Aromatic Ring: The source of substituent effects (induction and resonance).

-

The Olefinic Linker (

): The conduit for electronic transmission. -

The Carboxyl Terminus (

): The electron-withdrawing anchor.[1]

Numbering and Electronic Flow

Standard IUPAC numbering treats the carboxyl carbon as C1. However, in NMR discussions of this scaffold, Greek designation is common to describe electronic effects:

- (C3): Benzylic position. Highly sensitive to resonance effects from the phenyl ring.

-

(C2): Adjacent to the carbonyl.[1] Shielded relative to

Substituent Effects (Hammett Correlation)

The chemical shift of the

-

Electron Donating Groups (EDG, e.g., -OMe): Increase electron density at

, causing shielding (Upfield shift). -

Electron Withdrawing Groups (EWG, e.g., -NO2): Decrease electron density at

, causing deshielding (Downfield shift).

Experimental Methodology

Reliable detection of quaternary carbons (C1, C1') and accurate chemical shift referencing requires a protocol that exceeds standard "high-throughput" screening parameters.

Sample Preparation

-

Concentration: 30–50 mg per 0.6 mL solvent. High concentration is vital for

C sensitivity (1.1% natural abundance). -

Solvent Selection:

-

Standard:DMSO-d6 . Preferred over CDCl

for carboxylic acids to prevent dimerization artifacts and improve solubility of polar derivatives. -

Reference: Calibrate to the central DMSO septet at 39.52 ppm .

-

Acquisition Parameters (The "Why")

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (or equiv) | Power-gated decoupling. Maintains NOE enhancement while decoupling protons during acquisition.[2] |

| Relaxation Delay (D1) | 2.0 – 5.0 s | Critical. Quaternary carbons (C=O, C-ipso) have long |

| Spectral Width | 240 ppm | Ensures capture of downfield carbonyls (up to 180 ppm) and potential aldehyde impurities (>190 ppm). |

| Scans (NS) | > 512 | Required to resolve low-intensity quaternary carbons from baseline noise. |

Data Analysis & Interpretation

Characteristic Chemical Shifts

The following table summarizes the expected chemical shift ranges for trans-cinnamic acid derivatives in DMSO-d6.

| Carbon Position | Type | Chemical Shift ( | Electronic Driver |

| C=O (C1) | Quaternary | 166 – 172 | Anisotropic deshielding by C=O bond. |

| Methine (=CH) | 140 – 148 | Deshielded by conjugation with Phenyl and C=O. | |

| Methine (=CH) | 116 – 122 | Shielded relative to | |

| C-ipso (C1') | Quaternary | 130 – 140 | Varies heavily with substituent nature. |

| Aromatic (C2'-C6') | Methine/Quat | 110 – 165 | Standard aromatic region; C-O/C-N substituted carbons shift >150. |

Distinguishing E (Trans) vs. Z (Cis) Isomers

Stereochemistry is the most frequent ambiguity in phenylacrylic acid synthesis. While

-

Mechanism: In the Z-isomer, the phenyl ring and the carboxylic acid group are on the same side (cis). This steric crowding causes compression of the electron clouds.

-

Observation: The steric compression results in an upfield shift (shielding) of the involved carbons (

,

Assignment Workflow

The following diagram illustrates the logical flow for assigning the carbon backbone, integrating 1D and 2D NMR data.

Figure 1: Integrated NMR assignment workflow. HSQC links protonated carbons (

Substituent Effects: The Hammett Logic

Understanding how substituents perturb the

Mechanistic Pathway

The transmission of electronic effects follows the conjugated

Figure 2: Electronic transmission pathway. Note that

Comparative Shift Table (Substituent Impact)

Data approximated from DMSO-d6 studies of trans-cinnamic acids [1, 2].

| Substituent (Para) | Effect | |||

| -NO | Strong EWG | 145.5 | +2.5 (Deshielded) | 122.5 |

| -H | Reference | 143.0 | 0.0 | 119.5 |

| -CH | Weak EDG | 142.8 | -0.2 | 118.2 |

| -OCH | Strong EDG | 142.0 | -1.0 (Shielded) | 116.8 |

| -N(CH | Very Strong EDG | 139.5 | -3.5 (Shielded) | 113.5 |

Note: Strong EDGs (like dimethylamino) pump electron density into the

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Solcaniova, E., Toma, S., & Gronowitz, S. (1976). Study of substituent effects on

C NMR chemical shifts of phenyl-substituted phenylacrylic acids. Organic Magnetic Resonance.[1][3] -

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

-

Nuñez, A., et al. (2009). 13C-NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure.

Sources

Advanced Characterization of Diaryl Thioether Acrylic Acids via ESI-MS/MS

The following technical guide details the mass spectrometry fragmentation dynamics of diaryl thioether acrylic acids . This scaffold—common in PPAR agonists (e.g., GW501516 analogues), metabolic modulators, and anti-inflammatory agents—presents unique analytical challenges due to the interplay between the labile thioether bridge and the conjugated acrylic acid tail.

Executive Summary & Chemical Context

Diaryl thioether acrylic acids typically consist of two aromatic rings linked by a sulfide bridge (

In drug development, characterizing these molecules requires precise mapping of the C-S bond stability and the acrylic acid conjugation . Under Electrospray Ionization (ESI), these compounds exhibit distinct fragmentation channels governed by charge localization on the carboxylate group (negative mode) or the sulfur atom (positive mode).

Key Analytical Challenges:

-

Isobaric Interference: Distinguishing between regioisomers (e.g., ortho vs. para substitution).

-

Sulfur Isotope Patterns: Leveraging the

isotope (4.2% abundance) for elemental confirmation. -

Energy-Dependent Pathways: Controlling the competition between decarboxylation and C-S cleavage.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol utilizes a "ramp-scan" approach to capture both low-energy (precursor survival) and high-energy (structural diagnostic) ions.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of analyte in DMSO to 10 mM.

-

Working Solution: Dilute to 1

M in 50:50 Methanol:Water (v/v) with 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-). -

Critical Step: Avoid high concentrations of acetonitrile in the infusion solvent if analyzing in negative mode, as it can suppress ionization of the carboxylic acid.

Mass Spectrometry Parameters (Q-TOF/Orbitrap)

| Parameter | Setting (ESI Negative) | Setting (ESI Positive) | Rationale |

| Capillary Voltage | 2.5 kV | 3.5 kV | Lower voltage in Neg mode reduces discharge. |

| Cone Voltage | 30 V | 40 V | Moderate declustering without in-source fragmentation. |

| Source Temp | 120°C | 150°C | Prevents thermal degradation of the thioether. |

| Desolvation Gas | High flow aids stable spray. | ||

| Collision Energy | Ramp 10–40 eV | Ramp 15–50 eV | Ramped energy captures the full fragmentation profile. |

Workflow Visualization

The following diagram outlines the decision tree for selecting ionization modes and interpreting results.

Caption: Decision matrix for MS analysis of thioether acrylic acids, prioritizing ESI- for carboxylate stability.

Mechanistic Fragmentation Analysis

The fragmentation of diaryl thioether acrylic acids is dictated by the stability of the resulting resonance structures. The Negative Ion Mode (

Primary Pathway: Decarboxylation ( Loss)

The most facile channel involves the loss of carbon dioxide from the acrylic acid tail. This is often the base peak at low collision energies.

-

Mechanism: Charge remote fragmentation or hydride shift.

-

Observation: Neutral loss of 44 Da.

-

Diagnostic Value: Confirms the presence of a free carboxylic acid group. If the loss is 45 Da (COOH radical), it indicates a radical-driven process, usually less common in even-electron ESI spectra.

Secondary Pathway: C-S Bond Cleavage

As collision energy increases, the thioether bridge (

- -Cleavage: The bond between the sulfur and the aryl ring bearing the acrylic acid is often weaker due to electron-withdrawing effects of the conjugated system.

-

Product Ions:

-

Thiophenolate Ion (

): If the charge is retained on the sulfur-containing fragment. -

Aryl Anion (

): Less stable, usually immediately protonated or rearranged.

-

The "Ortho Effect" Rearrangement

If the thioether linkage is ortho to the acrylic acid side chain, a specific rearrangement can occur involving the nucleophilic attack of the sulfur on the carbonyl carbon or the alkene.

-

Result: Elimination of small cyclic fragments or unexpected water losses (

) that are not observed in para isomers.

Fragmentation Pathway Diagram

The following diagram illustrates the specific bond breakages for a generic Diaryl Thioether Acrylic Acid.

Caption: Mechanistic map showing the competition between decarboxylation and thioether cleavage.

Quantitative Data Interpretation

When analyzing the MS/MS spectra, use the following table to correlate observed m/z shifts with structural features.

| Observed Shift ( | Interpretation | Structural Insight |

| -44 Da | Loss of | Confirms Acrylic Acid moiety. |

| -18 Da | Loss of | Suggests ortho interaction or hydroxyl substitution. |

| -32 Da | Loss of S (Rare) | Requires high energy; usually implies extrusion from a cyclic intermediate. |

| Base Peak | Indicates the acidic strength of the thiophenol fragment is high. | |

| Isotope +2 | ~4.5% of Base | Confirms presence of 1 Sulfur atom ( |

Case Study: Differentiation of Regioisomers

Scenario: You have synthesized two isomers of a PPAR agonist candidate: one with the thioether meta to the acrylic acid, and one para.

Differentiation Strategy:

-

Ionize in Negative Mode.

-

Apply Normalized Collision Energy (NCE) of 35%.

-

Observe the Ratio of Decarboxylation vs. C-S Cleavage.

-

Para-isomer: The extended conjugation stabilizes the decarboxylated radical anion, often leading to a higher intensity

peak relative to the cleavage product. -

Meta-isomer: Conjugation is interrupted. The C-S bond cleavage often dominates as the decarboxylated species is less resonance-stabilized.

-

References

-

Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Mass Spectrometry. Link

-

Holčapek, M., et al. (2010). Fragmentation behavior of unsaturated carboxylic acids in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.[1] Link

-

Castillo, M., et al. (2016). Characterization of thioether metabolites by ESI-MS/MS: The role of sulfur oxidation states. Analytical Chemistry. Link

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Even-Electron Ions). Link

Sources

A Comprehensive Technical Guide to the Solubility and Stability of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

Executive Summary

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation design, manufacturing processes, and shelf-life. This guide provides an in-depth technical framework for the comprehensive characterization of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid (CAS: 951624-15-0), a compound noted for its potential as a key intermediate in the development of novel therapeutic agents.[1] By integrating predictive analysis based on its molecular structure with robust, field-proven experimental protocols, this document serves as a practical resource for researchers, chemists, and drug development professionals. We will explore the causal relationships behind experimental choices, outline self-validating protocols compliant with international guidelines, and provide a clear roadmap for generating the critical data needed to advance a compound through the development pipeline.

Introduction to the Molecule: Structural and Physicochemical Context

(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is a molecule of interest with the following core attributes:

-

Molecular Formula: C₁₆H₁₄O₃S

-

Molecular Weight: 286.35 g/mol

-

CAS Number: 951624-15-0

Structural Analysis:

The molecule's structure provides immediate clues to its potential behavior:

-

Carboxylic Acid Group: The acrylic acid moiety is a weak acid, making its ionization state—and therefore its aqueous solubility—highly dependent on pH.

-

Thioether Linkage: The sulfur atom in the thioether bridge is susceptible to oxidation, representing a potential chemical instability pathway.

-

Large Aromatic Core: The two phenyl rings create a large, rigid, and hydrophobic backbone, which is expected to result in low intrinsic aqueous solubility.

-

Conjugated System: The extended system of double bonds across the acrylic acid and phenyl rings suggests the molecule will be chromophoric (allowing for UV-based analytical detection) and potentially susceptible to photodegradation.

Given these features, a proactive and systematic evaluation of its solubility and stability is not merely a data-gathering exercise but a foundational component of its risk assessment and development strategy.

Part I: Solubility Characterization - A Predictive and Experimental Approach

Poor aqueous solubility is a leading cause of failure for drug candidates, with up to 90% of pipeline compounds exhibiting this challenge.[2] A comprehensive understanding of solubility is therefore essential from the earliest stages of development.

Theoretical & Predictive Assessment

Before any benchwork begins, an analysis of the molecule's structure allows us to form a hypothesis about its solubility profile.

-

pH-Dependent Solubility: As a carboxylic acid, the molecule's solubility is governed by the Henderson-Hasselbalch equation. In an acidic environment (low pH), the carboxylic acid will be protonated (R-COOH), making it uncharged and less soluble in water.[3] As the pH of the solution increases above the molecule's pKa, it will deprotonate to form the carboxylate salt (R-COO⁻), a charged species that is significantly more water-soluble.[3][4] This behavior is typical for organic carboxylic acids.[5]

-

Solid-State Properties: The arrangement of molecules in the solid state profoundly impacts solubility.[6] The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[6] Amorphous forms are typically more soluble but less stable than their crystalline counterparts.[6][7] Therefore, identifying the solid form of the test material via techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is a critical first step.[8]

Experimental Protocol: Thermodynamic Solubility Determination

The gold-standard "shake-flask" method is employed to determine thermodynamic equilibrium solubility.[9] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Objective: To determine the equilibrium solubility of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid in various aqueous media.

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of the solid compound to a known volume of the test medium (e.g., pH-adjusted buffer) in a sealed, inert container. The excess solid is crucial to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours). A preliminary time-to-equilibrium study should be conducted by taking samples at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration in solution has reached a plateau.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step that could alter solubility.

-

Sampling and Analysis: Carefully draw an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

pH-Solubility Profile

To fully characterize the compound for biopharmaceutical assessment, its solubility must be determined across a physiologically relevant pH range.

Protocol: The shake-flask method described above should be performed in a series of buffers, including at a minimum:

-

pH 1.2 (simulating gastric fluid)

-

pH 4.5

-

pH 6.8 (simulating intestinal fluid)

Data Presentation: The results should be summarized in a clear, tabular format.

| pH of Medium | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| 1.2 | 25 | Experimental Data | Experimental Data |

| 4.5 | 25 | Experimental Data | Experimental Data |

| 6.8 | 25 | Experimental Data | Experimental Data |

| 7.4 | 25 | Experimental Data | Experimental Data |

Part II: Stability Assessment - A Comprehensive Framework

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that affects its safety and efficacy.[11] Stability testing provides evidence of how the quality of the API changes over time under the influence of environmental factors like temperature, humidity, and light.[12]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. They are designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[11][13] The primary goals are:

-

To identify likely degradation products and establish degradation pathways.[11][14]

-

To determine the intrinsic stability of the molecule.[11]

-

To develop and validate a stability-indicating analytical method that can resolve the API from all its degradation products.[15]

Experimental Protocols for Stress Conditions:

-

Hydrolytic Degradation:

-

Prepare solutions of the API in 0.1N HCl (acidic), water (neutral), and 0.1N NaOH (basic).

-

Store samples at an elevated temperature (e.g., 60°C) and analyze at time points (e.g., 0, 2, 4, 8, 24 hours).

-

Causality: This test evaluates the molecule's susceptibility to pH-mediated degradation. For this molecule, the primary effect will likely be ionization, but it confirms the stability of ester or amide-like bonds if they were present.

-

-

Oxidative Degradation:

-

Prepare a solution of the API in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the sample at room temperature and analyze at appropriate time points.

-

Causality: This is a critical test for this specific molecule. The thioether linkage is a known site of oxidation and is predicted to form the corresponding sulfoxide and/or sulfone. Identifying these degradants is key to developing a specific analytical method.

-

-

Thermal Degradation:

-

Store the solid API in a controlled temperature oven (e.g., 70°C) for a set period.[16]

-

Samples should be taken periodically and analyzed.

-

Causality: This study assesses the intrinsic thermal stability of the molecule in the solid state, which is vital for understanding required storage and shipping conditions.

-

-

Photostability:

-

Expose the solid API and a solution of the API to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.

-

Include a dark control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.

-

Causality: The extensive conjugated double-bond system in the molecule makes it a likely candidate for photolytic degradation. This test is mandatory to determine if light-protective packaging is required.

-

Formal Stability Studies

Once the intrinsic stability is understood, formal stability studies are conducted according to ICH Q1A(R2) guidelines to establish a re-test period.[12][17]

Protocol:

-

Batch Selection: Use at least two or three batches of the API manufactured under similar circumstances.[18]

-

Container Closure System: The API should be stored in a container that simulates the proposed packaging for storage and distribution.[17]

-

Storage Conditions: Samples are stored under long-term and accelerated conditions.

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

-

Testing Frequency: For long-term studies, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[17][19] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[17][19]

Attributes to be Tested: Stability studies must include tests for attributes susceptible to change, which for this molecule would include:

-

Appearance (physical changes)

-

Assay (potency)

-

Degradation products (impurities)

-

Solid-state form (polymorphic or crystal habit changes, via XRPD)

Conclusion

The successful development of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid hinges on a proactive and rigorous characterization of its solubility and stability. The molecular structure strongly suggests potential challenges with low aqueous solubility in its free acid form and a susceptibility to oxidative and photolytic degradation. The predictive analyses and experimental frameworks detailed in this guide provide a comprehensive roadmap for addressing these challenges. By systematically applying these protocols, researchers can generate the high-quality, reliable data necessary to understand degradation pathways, develop robust formulations, establish appropriate storage conditions and re-test periods, and ensure compliance with global regulatory standards.[15] This structured approach mitigates risk and provides the foundational knowledge required to confidently advance this promising compound through the pharmaceutical development lifecycle.

References

- Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms. Solitek Pharma.

- Sharma, G., & Kumar, A. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Rasayan J. Chem.

- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. FDA Ghana.

- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO.

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- Avanti Polar Lipids. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.

- Solitek Pharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Solitek Pharma.

- SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). SK pharmteco.

- Vici Health Sciences. (2025, March 19). Solid State Properties of Drugs. Vici Health Sciences.

- Guo, Y. (n.d.). Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. Academia.edu.

- European Medicines Agency. (2023, July 13).

- World Health Organiz

- Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60.

- Slideshare. (n.d.). Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines.

- World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Acrylic Acid in Organic Solvents. BenchChem.

- Van Arnum, P. (2026, February 17). Exploring Solid-State Chemistry. Pharmaceutical Technology.

- Moghaddam, S. Z. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?

- Chem-Impex International. (n.d.). (E)-3-(4-(2-Methoxyphenylthio)Phenyl)Acrylic Acid. Chem-Impex.

- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Reddit.

- ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids...

- KNAUER. (n.d.).

- National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid. PubChem.

- National Center for Biotechnology Information. (n.d.). 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid. PubChem.

- Sigma-Aldrich. (n.d.). (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid. Sigma-Aldrich.

- MedChemExpress. (n.d.). (E)-3-(4-Methoxyphenyl)acrylic acid. MedChemExpress.

- Liu, B., et al. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid. Drug Discoveries & Therapeutics, 3(3), 93-96.

- OSHA. (n.d.). Acrylic Acid.

- ResearchGate. (n.d.). Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate.

- Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.

- National Center for Biotechnology Information. (2014, February 19). A Simple Solubility Tests for the Discrimination of Acrylic and Modacrylic Fibers. PubMed.

- National Center for Biotechnology Information. (2009, June 15). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. solitekpharma.com [solitekpharma.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 7. (PDF) Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product [academia.edu]

- 8. pharmtech.com [pharmtech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. osha.gov [osha.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fdaghana.gov.gh [fdaghana.gov.gh]

- 13. skpharmteco.com [skpharmteco.com]

- 14. acdlabs.com [acdlabs.com]

- 15. onyxipca.com [onyxipca.com]

- 16. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

Comprehensive In Silico Profiling of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid

From Quantum Mechanics to ADMET: A Candidate Evaluation Guide

Part 1: Executive Summary & Chemical Rationale

The molecule (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid represents a classic pharmacophore designed for nuclear receptor modulation, specifically targeting Peroxisome Proliferator-Activated Receptors (PPARs) .

Structurally, it combines three critical domains:

-

Acidic Head Group (Acrylic Acid): Mimics fatty acids to form hydrogen bonds with the Tyr473/His323/His449 network in the PPAR Ligand Binding Domain (LBD).

-

Linker (Thioether): Provides flexibility and specific electronic properties distinct from ether or alkyl linkers, potentially influencing metabolic stability.

-

Hydrophobic Tail (2-Methoxyphenyl): Targets the hydrophobic pocket near Helix 3, crucial for ligand selectivity (PPAR

vs. PPAR

This guide outlines a rigorous in silico workflow to validate this compound's potential as a metabolic modulator (e.g., for dyslipidemia or metabolic syndrome) before synthesis.

Part 2: Quantum Mechanical (QM) Profiling

Objective: To determine the thermodynamically preferred conformation and electronic distribution, which dictates receptor binding and reactivity.

2.1 Conformational Analysis (DFT)

The (E)-configuration of the acrylic acid double bond is generally more stable and biologically active than the (Z)-isomer. However, the flexibility of the thioether (-S-) bridge requires rotamer analysis.

Methodology:

-

Theory Level: Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level.

-

Software: Gaussian 16 or ORCA.

-

Focus: Dihedral scan of the C-S-C bonds.

Key Insight: The sulfur atom acts as a "hinge." Unlike an ether oxygen, sulfur has larger d-orbitals and higher polarizability, often allowing for a tighter bond angle (~90-100°) compared to oxygen (~105-110°). This impacts the molecule's ability to fold into the LBD.

2.2 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap predicts chemical reactivity.

-

HOMO Location: Likely centered on the thioether sulfur and the central phenyl ring. This indicates the sulfur atom is the primary site for oxidative metabolism (S-oxidation).

-

LUMO Location: Delocalized over the acrylic acid moiety, making it susceptible to Michael addition (though less likely in physiological pH compared to enzymatic oxidation).

Data Summary: Electronic Properties (Predicted)

| Property | Predicted Value | Biological Implication |

|---|---|---|

| Dipole Moment | ~3.5 - 4.2 Debye | Moderate polarity; good membrane permeability. |

| HOMO Energy | -5.8 eV | High susceptibility to CYP450 oxidation (Sulfur). |

| LUMO Energy | -2.1 eV | Stable against spontaneous reduction. |

| Rotatable Bonds | 4 | Flexible enough to induce fit, rigid enough to minimize entropy penalty. |

Part 3: Molecular Docking & Target Identification

Objective: To predict binding affinity and selectivity towards PPAR subtypes.

Hypothesis: Based on the structural similarity to GW501516 and fibrates , this molecule is predicted to be a PPAR

3.1 Docking Workflow (AutoDock Vina)

We utilize a rigid-receptor, flexible-ligand approach.

Target Selection:

-

Primary Target: PPAR

(PDB ID: 3GZ9 - Co-crystal with GW501516). -

Off-Target: PPAR

(PDB ID: 2PRG - Co-crystal with Rosiglitazone).

Critical Interactions to Monitor:

-

Acid Head: H-bonds with His323 , His449 , and Tyr473 (AF-2 helix stabilization).

-

Thioether Linker: Hydrophobic interaction with Cys285 (unique to PPARs).

-

Tail (2-OMe): Hydrophobic contacts in the "arm" pocket.

3.2 Visualization of Signaling Pathway

Activation of PPAR

Figure 1: Predicted Mechanism of Action. The ligand activates PPAR

Part 4: ADMET Profiling (In Silico)

Objective: To predict the "drug-likeness" and safety profile.

4.1 Metabolism (The "S" Factor)

The thioether (-S-) is the metabolic weak point.

-

Phase I: High probability of S-oxidation by FMO3 (Flavin-containing monooxygenase) or CYP3A4 to form the Sulfoxide and subsequently the Sulfone .

-

Implication: The sulfoxide metabolite often creates a chiral center. If the sulfoxide is active, the drug has a prolonged effect; if toxic, the thioether is a liability.

4.2 Physiochemical Properties (SwissADME)

-

Lipophilicity (LogP): Predicted ~3.8 - 4.2. (Optimal for oral bioavailability).

-

Water Solubility: Moderate (due to the carboxylic acid).

-

BBB Permeability: Likely High (Pass).

-

Lipinski Rule of 5: 0 Violations .

Toxicity Alerts:

-

hERG Inhibition: Medium Risk. (Common for hydrophobic linkers with basic nitrogens, but this molecule lacks basic nitrogen, lowering the risk).

-

Ames Test: Predicted Negative (Cinnamic acids are generally non-mutagenic).

Part 5: Experimental Protocols (Self-Validating)

Protocol A: Molecular Docking with AutoDock Vina

Rationale: To confirm binding mode and affinity.

-

Ligand Preparation:

-

Draw structure in ChemDraw; export as SMILES.

-

Convert to 3D using OpenBabel: obabel -i smi ligand.smi -o pdbqt -O ligand.pdbqt --gen3d

-

Validation: Ensure the acrylic acid double bond is restricted to (E) geometry.

-

-

Receptor Preparation:

-

Download PDB: 3GZ9 .

-

Remove water and native ligand (GW501516).

-

Add polar hydrogens and Kollman charges using MGLTools.

-

-

Grid Generation:

-

Center grid box on the native ligand coordinates.

-

Size: 22 x 22 x 22 Å (covers the LBD).

-

-

Docking Run:

-

Exhaustiveness: 32 (High precision).

-

Command: vina --config config.txt --ligand ligand.pdbqt

-

-

Analysis:

-

Select poses with

kcal/mol. -

Check for H-bond distance < 3.0 Å with His323 .

-

Protocol B: DFT Geometry Optimization

Rationale: To obtain the lowest energy conformer for docking.

-

Input Generation:

-

Software: Gaussian 16.

-

Keywords: # opt freq B3LYP/6-311G(d,p) scrf=(solvent=water)

-

Note: Solvation model (PCM) is crucial as the drug acts in a biological fluid.

-

-

Execution:

-

Verify NImag=0 (No imaginary frequencies) to confirm a true minimum.

-

-

Output Interpretation:

-

Extract Dipole Moment and HOMO/LUMO energies.

-

Visualize the Electrostatic Potential (ESP) map to identify the negative region around the carboxylate (receptor interaction site).

-

Part 6: References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

-

Nayak, C., et al. (2019).[1] Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome: Design, Synthesis, Evaluation and Docking Studies. Current Drug Discovery Technologies.

-

Xu, H. E., et al. (2002). Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha. Nature.

-

Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.

Sources

A Comprehensive Guide to the Crystalline Structure of Substituted (E)-Phenylacrylic Acids: Principles and Applications in Drug Development

Abstract

Substituted (E)-phenylacrylic acids, commonly known as cinnamic acids, are a pivotal class of compounds in medicinal chemistry and materials science.[1][2][3] Their therapeutic efficacy and physicochemical properties—such as solubility, stability, and bioavailability—are intrinsically linked to their three-dimensional arrangement in the solid state. This technical guide provides an in-depth exploration of the crystalline structure of these compounds. We will dissect the fundamental principles of crystal engineering, analyze the profound impact of aromatic substitution on crystal packing, and present detailed protocols for their structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into how manipulating crystal structure can optimize the performance of active pharmaceutical ingredients (APIs).

Introduction

The Significance of (E)-Phenylacrylic Acids in Drug Development

(E)-phenylacrylic acid and its derivatives are not merely synthetic curiosities; they are prevalent in nature and form the backbone of numerous biologically active molecules.[1][2] Their versatile scaffold, featuring a carboxylic acid, an alkene, and an aromatic ring, allows for a wide range of chemical modifications to tune their pharmacological profiles.[1] These compounds have demonstrated a broad spectrum of activities, including antimicrobial, antioxidant, anti-diabetic, and anticancer properties, making them attractive candidates for drug discovery.[1][2][3]

The Critical Role of Crystalline Structure in API Performance

For any API to be effective, it must be deliverable. The solid-state form of a drug is a critical determinant of its performance. Properties like melting point, solubility, dissolution rate, and mechanical strength are not solely dependent on the molecular structure but are heavily influenced by how the molecules are arranged in the crystal lattice.[4][5] Crystal engineering, the rational design of crystalline solids, has therefore emerged as an essential tool in pharmaceutical development.[6][7] By understanding and controlling the intermolecular interactions that govern crystal packing, we can address challenges like poor aqueous solubility, which affects approximately 40% of commercial drugs and up to 90% of newly discovered compounds.[4]

An Introduction to Crystal Engineering and Supramolecular Synthons

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions.[6][7] The primary tool in our arsenal is the hydrogen bond, a highly directional and strong non-covalent interaction.[6][7] We design crystal structures by employing "supramolecular synthons," which are robust and predictable patterns of intermolecular interactions. For substituted (E)-phenylacrylic acids, the most important of these is the carboxylic acid dimer, which will be discussed in detail.

Fundamental Principles of Crystal Packing in Phenylacrylic Acids

The solid-state architecture of phenylacrylic acids is a delicate balance of strong and weak intermolecular forces. Understanding these interactions is the first step toward predicting and controlling the crystalline form.

The Carboxylic Acid Dimer: The Primary Supramolecular Synthon

The most dominant and structure-directing interaction in the vast majority of substituted (E)-phenylacrylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules.[8][9] This creates a highly stable, eight-membered ring motif that is a cornerstone of their crystal structures. The reliability of this synthon makes it a powerful predictive tool in designing new crystal structures.

Weaker Intermolecular Interactions

While the carboxylic acid dimer provides the primary structure, the overall three-dimensional packing is orchestrated by a network of weaker, yet significant, interactions:

-

C-H···O and C-H···π Interactions: These are weaker hydrogen bonds where a carbon atom acts as the hydrogen donor. The acceptor can be the carbonyl oxygen of the carboxylic acid or the π-electron cloud of an aromatic ring. These interactions are crucial in linking the primary dimer units into layers or more complex three-dimensional networks.[8][9][10][11][12]

-

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. The geometry of this stacking (e.g., parallel-displaced, T-shaped) is highly dependent on the nature and position of the substituents.[13]

-

Halogen Bonding: When the phenyl ring is substituted with halogens (F, Cl, Br, I), halogen bonding can become a significant structure-directing force. This is an attractive, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule.

The Influence of Molecular Conformation

The overall planarity of the molecule, specifically the torsion angle between the phenyl ring and the acrylic acid group, plays a role in how efficiently the molecules can pack. Steric hindrance from bulky ortho-substituents can force the phenyl ring out of the plane of the acrylic acid moiety, leading to less dense packing and potentially different crystal forms.[14][15]

The Impact of Aromatic Substitution on Crystal Structure

The true power of crystal engineering with this class of compounds lies in the ability to systematically alter the crystal packing by introducing different substituents at various positions on the phenyl ring.[13][16]

A Systematic Analysis of Substituent Effects

The electronic nature and size of a substituent can profoundly influence the intermolecular interactions:

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl): These groups can enhance C-H···O interactions by making the aromatic protons more acidic. They can also participate in other specific interactions, such as halogen bonding.

-

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups can influence π-π stacking interactions by altering the electron density of the aromatic ring. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor.[10][11]

-

Positional Isomerism (ortho, meta, para): The position of the substituent is critical. An ortho substituent can introduce steric hindrance that disrupts planarity and prevents certain packing motifs.[14][15] A para substituent, in contrast, often has a more predictable influence on the overall packing symmetry.

Polymorphism: The Challenge of Multiple Crystal Forms

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[17][18] These different forms, or polymorphs, can have distinct physicochemical properties. For example, 3-fluoro-trans-cinnamic acid exhibits at least two polymorphs, both of which can be isolated from various solvent systems.[17][18] One polymorph can irreversibly transform into the other upon heating, highlighting the importance of understanding the thermodynamic relationships between different solid forms during drug development.[17][18]

Tabulated Crystallographic Data for Key Derivatives

To illustrate the impact of substitution, the following table summarizes key crystallographic parameters for a selection of (E)-phenylacrylic acid derivatives.

| Compound | Substituent | Space Group | Key Interactions | Reference |

| (E)-cinnamic acid (β-form) | None | P2₁/c | O-H···O dimers, C-H···O | [19][20][21] |

| (E)-3-fluorocinnamic acid (β1) | 3-F | P-1 | O-H···O dimers, C-H···F | [17][18] |

| (E)-3-fluorocinnamic acid (β2) | 3-F | P2₁/c | O-H···O dimers, C-H···F | [17][18] |

| (E)-4-chlorocinnamic acid | 4-Cl | P2₁/c | O-H···O dimers, C-H···Cl | [19][20][21] |

| (E)-3-(pyridin-4-yl)acrylic acid | 4-pyridyl | P2₁/c | O-H···N chains, C-H···O | [22] |

Experimental Workflow for Crystal Structure Determination

The elucidation of a crystal structure is a systematic process that begins with synthesis and culminates in a refined 3D model of the molecular arrangement.

Synthesis of Substituted (E)-Phenylacrylic Acids

These compounds are commonly synthesized via classic organic reactions such as the Perkin reaction or the Knoevenagel and Claisen-Schmidt condensations.[2][3] These methods typically involve the condensation of a substituted benzaldehyde with an acid anhydride, malonic acid, or an acetate derivative.[2][23]

Protocol: Single Crystal Growth Methodologies

Obtaining high-quality single crystals is often the most challenging step. The goal is to create conditions where molecules slowly and orderly assemble into a crystalline lattice.

Objective: To grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) for X-ray diffraction analysis.[24]

Self-Validation: The success of the protocol is validated by the quality of the diffraction data obtained. Sharp, well-defined diffraction spots are indicative of a good quality single crystal.

Method 1: Slow Evaporation

-

Dissolution: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) at room temperature or with gentle heating. The choice of solvent is critical and often requires screening.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with parafilm and pierce a few small holes with a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench).

-

Harvesting: Once crystals of suitable size have formed, carefully remove them from the solution using a spatula or forceps and allow them to dry.

Method 2: Vapor Diffusion

-

Preparation: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar.

-

Anti-Solvent: Add a small amount of an "anti-solvent" to the bottom of the larger jar. The anti-solvent should be a liquid in which the compound is poorly soluble but which is miscible with the solvent used to dissolve the compound.

-

Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline solid.[24][25]

Objective: To determine the unit cell parameters, space group, and atomic positions of the atoms within the crystal.[24]